

Tanacetum tatsienense ethnobotanical uses and history

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Compound of Interest

Compound Name: *Tatsiensine*

Cat. No.: *B1194897*

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An In-depth Technical Guide to the Ethnobotany, Phytochemistry, and Bioactivity of *Tanacetum tatsienense*

Introduction and Historical Context

Tanacetum tatsienense (Bureau & Franch.) K.Bremer & Humphries is a perennial species belonging to the Asteraceae family. The genus name, *Tanacetum*, is derived from the Greek word "Athanasia," meaning "immortal," a reference to the historical use of related plants in burial sheets to repel vermin and preserve bodies.[1][2] Native to Bhutan and the Chinese provinces of Sichuan and Yunnan, *T. tatsienense* primarily grows in the temperate biome.[3] Historically, it has been classified under synonyms such as *Chrysanthemum tatsienense* and *Pyrethrum tatsienense*. [3][4]

The *Tanacetum* genus, comprising approximately 160 species, has a rich history in traditional medicine across the Northern Hemisphere.[2][5] Species within this genus have been ethnopharmacologically employed to treat a wide range of ailments, including migraines, rheumatism, digestive disorders, and inflammation, establishing a strong precedent for the investigation of its individual species.[5][6] This guide focuses specifically on *T. tatsienense*, consolidating the available ethnobotanical knowledge and scientific findings to provide a resource for researchers and drug development professionals.

Ethnobotanical Uses

The traditional application of *Tanacetum tatsienense* is primarily documented in Chinese folk medicine. The whole plant is utilized for both external and internal remedies. Its documented uses are aimed at treating inflammatory conditions and hemostatic issues.

Table 1: Documented Ethnobotanical Uses of *Tanacetum tatsienense*

Ailment/Condition	Plant Part Used	Method of Use	Geographic Region	Reference
Rheumatism	Whole Plant	External/Internal	China	[5]
Dyspepsia (Upper Abdomen Pain)	Whole Plant	External/Internal	China	[5]

| Blood Bleeding | Whole Plant | External/Internal | China |[5] |

Phytochemistry

Phytochemical analysis of *Tanacetum tatsienense* has led to the isolation and identification of several classes of secondary metabolites, primarily from its flowers. These compounds are believed to be responsible for its therapeutic properties.

Diacetylenic Spiroacetal Enol Ethers (DSEEs)

Recent studies on the flowers of *T. tatsienense* have revealed a series of scalemic mixtures of diacetylenic spiroacetal enol ethers (DSEEs).[7][8] A scalemic mixture contains an excess of one enantiomer over the other. This was the first report of DSEEs being isolated from a plant source in such a form.[7][8]

Flavonoids

Research on *Pyrethrum tatsienense* (a synonym for *T. tatsienense*) has identified several flavonoids, which are well-known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[8]

Table 2: Key Phytochemicals Isolated from *Tanacetum tatsienense*

Compound Class	Specific Compounds Identified	Plant Part	Reference
Diacetylenic Spiroacetal Enol Ethers (DSEEs)	(+)-tatsienenol B, E-epidendranthemanol, Z-O-acetyl-epidendranthemanol, Z-O-isovaleryl-epidendranthemanol	Flowers	[7][8]

| Flavonoids | Apigenin, Genkwanin, Luteolin, Tricin, 4'-methoxytricin, Luteolin-7-O- β -D-glucosides, Tricin-4'-O-(β -guaiacylglyceryl)-7-O- β -D-glucosides | Not specified |[8] |

Pharmacological Activity and Mechanism of Action

The ethnobotanical use of *T. tatsienense* for treating rheumatism suggests potential anti-inflammatory properties. Scientific studies have begun to validate this traditional claim through in-vitro assays.

Anti-inflammatory Activity

The primary mechanism investigated is the inhibition of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. In a key study, the inhibitory effects of isolated DSEEs on NO production were evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[7][8]

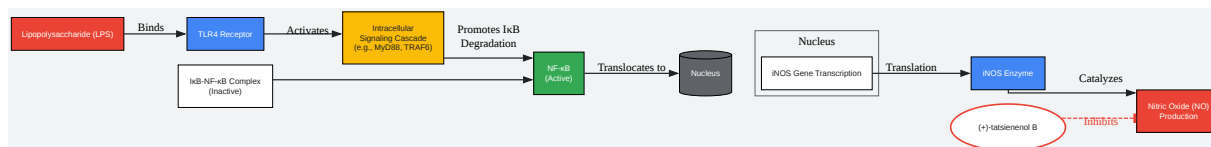
Table 3: Quantitative Anti-inflammatory Activity Data

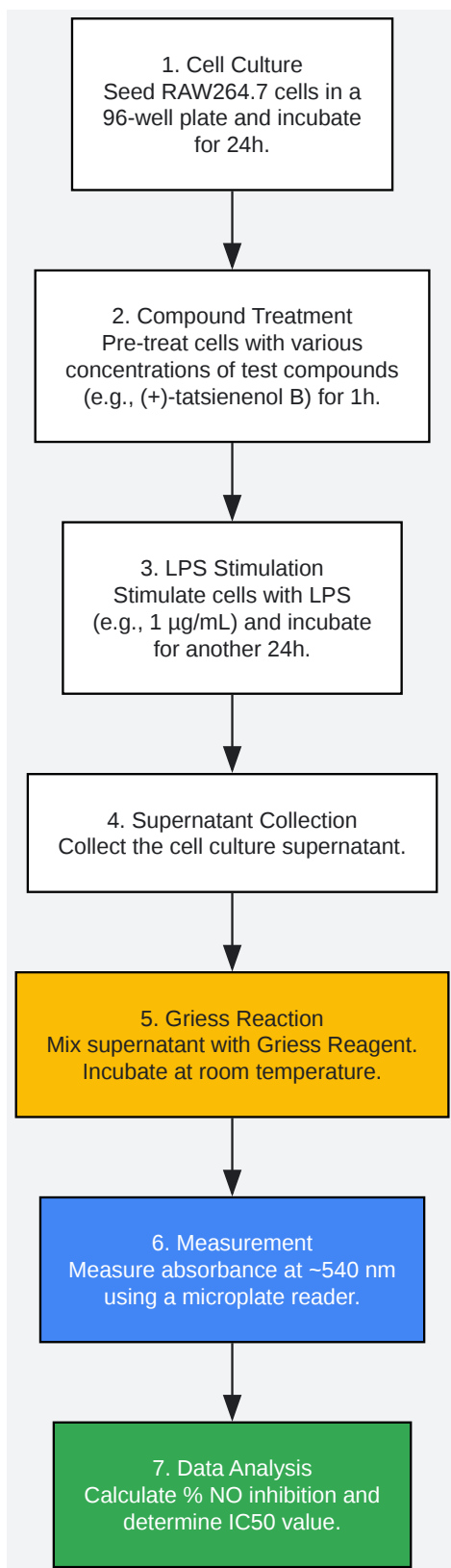
Compound	Assay	Cell Line	IC ₅₀ Value (μ M)	Reference
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| (+)-tatsienenol B | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 19.78 ± 0.78 |[7][8] |

Postulated Signaling Pathway

Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, prominently involving the transcription factor NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF- κ B translocates to the nucleus, inducing the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large quantities of nitric oxide (NO). The compound (+)-tatsienenol B has been shown to inhibit this NO production, suggesting it may interfere with one or more steps in this pathway.





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